Catalytic Efficiency Discrimination: 1,100,000-Fold Preference of DAPDH for (2R,4S)-DAP Over 2,5-Diaminohexanoate
The Fervidobacterium nodosum DAPDH (EC 1.4.1.26) discriminates against the chain-extended analog 2,5-diaminohexanoate with extreme stringency. The catalytic efficiency (kcat/Km) for the native substrate (2R,4S)-2,4-diaminopentanoate is 330 mM⁻¹s⁻¹, versus only 0.0003 mM⁻¹s⁻¹ for 2,5-diaminohexanoate—a 1,100,000-fold difference [1]. This is driven by a 10-fold higher Km (2.0 mM vs 0.2 mM) and a ~108,000-fold lower turnover number (kcat 0.0006 s⁻¹ vs 65 s⁻¹) for the analog [2][3]. These data establish that even single-methylene homologs of DAP are functionally inert as DAPDH substrates.
| Evidence Dimension | Catalytic efficiency (kcat/Km) and individual kinetic constants |
|---|---|
| Target Compound Data | (2R,4S)-2,4-Diaminopentanoate: Km = 0.2 mM, kcat = 65 s⁻¹, kcat/Km = 330 mM⁻¹s⁻¹ |
| Comparator Or Baseline | 2,5-Diaminohexanoate: Km = 2.0 mM, kcat = 0.0006 s⁻¹, kcat/Km = 0.0003 mM⁻¹s⁻¹ |
| Quantified Difference | kcat/Km ratio: 1,100,000-fold; Km ratio: 10-fold; kcat ratio: ~108,000-fold |
| Conditions | Fervidobacterium nodosum Rt17-B1 DAPDH, NAD⁺ as cosubstrate, pH 8.5, 55°C (BRENDA Reference 742928) |
Why This Matters
Procurement of the correct chain-length compound is non-negotiable; using 2,5-diaminohexanoate or ornithine in DAPDH-based assays will yield negligible activity, compromising any experimental or industrial biocatalytic workflow.
- [1] BRENDA Enzyme Database – EC 1.4.1.26: kcat/KM values. (2R,4S)-2,4-diaminopentanoate: 330 mM⁻¹s⁻¹; 2,5-diaminohexanoate: 0.0003 mM⁻¹s⁻¹. Reference 742928. View Source
- [2] BRENDA Enzyme Database – EC 1.4.1.26: KM values. (2R,4S)-2,4-diaminopentanoate: 0.2 mM; 2,5-diaminohexanoate: 2.0 mM. Reference 742928. View Source
- [3] BRENDA Enzyme Database – EC 1.4.1.26: Turnover numbers. (2R,4S)-2,4-diaminopentanoate: 65 s⁻¹; 2,5-diaminohexanoate: 0.0006 s⁻¹. Reference 742928. View Source
